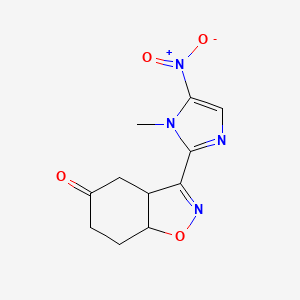
3a,6,7,7a-Tetrahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,6,7,7a-Tetrahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-5(4H)-one is a complex organic compound that belongs to the class of benzisoxazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6,7,7a-Tetrahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-5(4H)-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Key steps may include:
Cyclization reactions: to form the benzisoxazole ring.
Nitration reactions: to introduce the nitro group.
Alkylation reactions: to add the methyl group to the imidazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: to speed up the reactions.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3a,6,7,7a-Tetrahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate.
Reducing agents: like hydrogen gas in the presence of a catalyst.
Electrophiles: for substitution reactions, such as alkyl halides.
Major Products Formed
Amines: from the reduction of the nitro group.
Substituted imidazoles: from substitution reactions.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 3a,6,7,7a-Tetrahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-5(4H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to a biological response. The nitro group might play a role in its activity by undergoing reduction to form reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzisoxazole derivatives: Known for their diverse biological activities.
Imidazole derivatives: Widely studied for their medicinal properties.
Uniqueness
3a,6,7,7a-Tetrahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazol-5(4H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
90594-09-5 |
|---|---|
Formule moléculaire |
C11H12N4O4 |
Poids moléculaire |
264.24 g/mol |
Nom IUPAC |
3-(1-methyl-5-nitroimidazol-2-yl)-4,6,7,7a-tetrahydro-3aH-1,2-benzoxazol-5-one |
InChI |
InChI=1S/C11H12N4O4/c1-14-9(15(17)18)5-12-11(14)10-7-4-6(16)2-3-8(7)19-13-10/h5,7-8H,2-4H2,1H3 |
Clé InChI |
XRNIGTWTZKNLFW-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=CN=C1C2=NOC3C2CC(=O)CC3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


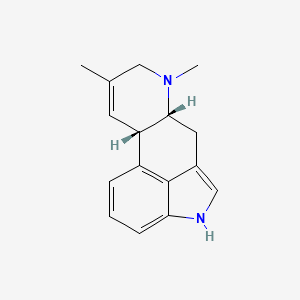
![2-[2-[6-[4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12809120.png)
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)

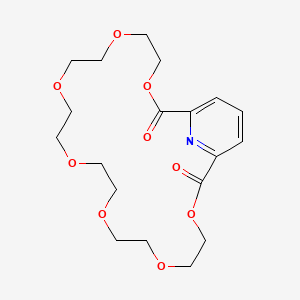

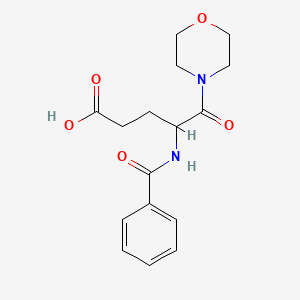
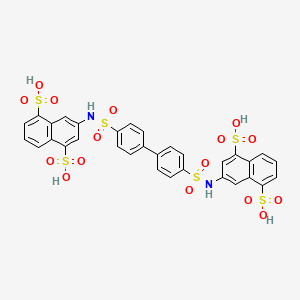
![2-[2-(2-Sulfosulfanylethylamino)ethyl]pyridine](/img/structure/B12809184.png)




